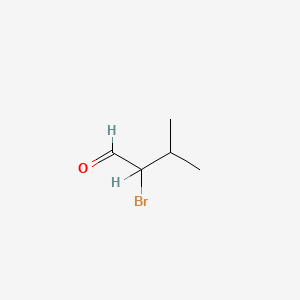

2-Bromo-3-methylbutanal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-4(2)5(6)3-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXPYXVGFLQQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455334 | |

| Record name | 2-Bromo-3-methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64932-36-1 | |

| Record name | 2-Bromo-3-methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-methylbutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-methylbutanal

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-methylbutanal, a halogenated aldehyde, represents a molecule of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive aldehyde group and a bromine atom at the α-position, makes it a versatile building block for the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceutical agents and other fine chemicals. This guide provides a comprehensive overview of the known physical properties of this compound, synthesizes available data, and outlines the experimental methodologies for their determination. In instances where experimental data is not publicly available, we will draw upon established principles and data from analogous structures to provide scientifically grounded estimations, ensuring a thorough and practical resource for laboratory professionals.

Molecular Identity and Structure

A foundational understanding of a compound begins with its unequivocal identification and three-dimensional structure. This compound is a chiral molecule, and its properties can be influenced by its stereochemistry.

The structural arrangement of this compound, with a bromine atom alpha to an aldehyde carbonyl and adjacent to an isopropyl group, dictates its reactivity and physical characteristics. The electron-withdrawing nature of the bromine and oxygen atoms influences the molecule's polarity and intermolecular interactions.

References

A Technical Guide to 2-Bromo-3-methylbutanal: Synthesis, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 2-Bromo-3-methylbutanal, a halogenated aldehyde of significant interest in synthetic organic chemistry. As a bifunctional molecule, it serves as a versatile building block for the construction of more complex molecular architectures, particularly within the pharmaceutical and fine chemical industries. This document delineates its structural and physicochemical properties, explores robust synthetic methodologies while addressing common challenges, details its key reactive pathways, and outlines its practical applications and safety protocols.

Nomenclature and Molecular Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] The structure consists of a four-carbon butanal chain with a bromine atom substituted at the alpha-carbon (position 2) and a methyl group at position 3, forming an isopropyl group.

References

An In-depth Technical Guide to 2-Bromo-3-methylbutanal (CAS 64932-36-1): A Versatile Aldehyde for Complex Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-methylbutanal (CAS 64932-36-1), a valuable bifunctional building block in organic synthesis. While specific peer-reviewed literature on this exact molecule is limited, this document consolidates available data and draws upon established principles of organic chemistry to provide researchers, scientists, and drug development professionals with a thorough understanding of its properties, synthesis, reactivity, and potential applications. As a member of the α-bromoaldehyde class of compounds, this compound is a reactive electrophile poised for the construction of complex molecular architectures, particularly heterocyclic scaffolds of interest in medicinal chemistry.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-bromo-3-methylbutyraldehyde, is a chiral aldehyde with a bromine atom at the α-position to the carbonyl group.[1] This unique structural arrangement of a reactive aldehyde and a labile bromine atom on a branched alkyl chain makes it a versatile intermediate for introducing the isobutyl aldehyde moiety into larger molecules.

Structural and Molecular Data

| Property | Value | Source |

| CAS Number | 64932-36-1 | [1] |

| Molecular Formula | C₅H₉BrO | [1] |

| Molecular Weight | 165.03 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-bromo-3-methylbutyraldehyde | [1] |

| SMILES | CC(C)C(C=O)Br | [1] |

| InChIKey | PYXPYXVGFLQQIS-UHFFFAOYSA-N | [1] |

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound, which are valuable for predicting its behavior in various solvent systems and for developing purification protocols.

| Property | Value | Source |

| XLogP3 | 1.9 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 163.98368 Da | [1] |

| Monoisotopic Mass | 163.98368 Da | [1] |

Synthesis of this compound

Proposed Synthetic Workflow

The proposed two-step synthesis involves the protection of the aldehyde as a dimethyl acetal, followed by bromination and subsequent deprotection. This approach mitigates the potential for side reactions associated with the free aldehyde.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from a similar procedure for the synthesis of α-bromoaldehydes and should be optimized for this compound.[2]

Step 1: Synthesis of 3-Methylbutanal dimethyl acetal

-

To a solution of 3-methylbutanal (1.0 eq) in methanol (2.0 eq), add a catalytic amount of p-toluenesulfonic acid (0.01 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by GC-MS.

-

Upon completion, neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Remove the excess methanol under reduced pressure.

-

Extract the crude product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purify the 3-methylbutanal dimethyl acetal by distillation under reduced pressure.

Step 2: Synthesis of this compound

-

Dissolve the purified 3-methylbutanal dimethyl acetal (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise, maintaining the temperature below 10 °C. The disappearance of the bromine color indicates consumption.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Carefully add water to the reaction mixture to hydrolyze the bromoacetal.

-

Separate the organic layer, wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation. Caution: α-bromoaldehydes can be lachrymatory and should be handled in a well-ventilated fume hood.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of two reactive functional groups: the aldehyde and the α-bromo substituent. This duality allows for a range of transformations, making it a valuable precursor for various molecular scaffolds.

General Reactivity

The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack. The aldehyde group itself is a classic electrophile, readily undergoing reactions with nucleophiles at the carbonyl carbon.

Caption: Dual reactivity of this compound.

Application in Heterocyclic Synthesis

A primary application of α-haloaldehydes is in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. By reacting with binucleophilic reagents, this compound can be used to construct a variety of five- and six-membered rings. For instance, reaction with a thioamide could yield a thiazole ring, a common motif in drug discovery.

Example: Thiazole Synthesis (Hantzsch Thiazole Synthesis)

-

Mechanism: The thioamide nitrogen acts as a nucleophile, attacking the electrophilic α-carbon of this compound, displacing the bromide ion.

-

Cyclization: The sulfur of the thioamide then attacks the carbonyl carbon of the aldehyde, leading to a cyclized intermediate.

-

Dehydration: Subsequent dehydration yields the substituted thiazole ring.

This approach offers a straightforward route to novel, substituted thiazoles for screening in drug discovery programs.

Biological and Pharmacological Context

While no specific biological activity has been reported for this compound itself, the broader class of aldehydes and α-halo carbonyl compounds exhibit a range of biological effects. Aldehydes are known to be reactive species that can interact with biological macromolecules. Their utility as intermediates in the synthesis of active pharmaceutical ingredients (APIs) is well-established.

The potential for this compound to serve as a building block for pharmacologically active molecules is high. Its ability to participate in the construction of complex heterocyclic systems makes it a valuable tool for medicinal chemists. For instance, derivatives of this compound could be explored for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Safety and Handling

As with all reactive chemical intermediates, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification

The following hazard information is based on data available for this compound.[1]

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable liquids | GHS02 | Warning | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation |

| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation |

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or foam).

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Immediately wash with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound (CAS 64932-36-1) is a promising, albeit under-characterized, synthetic building block. Its bifunctional nature as both an aldehyde and an α-bromo electrophile provides a versatile platform for the synthesis of complex organic molecules, particularly those containing heterocyclic moieties. While this guide provides a comprehensive overview based on available data and established chemical principles, further experimental investigation into its specific reactivity, spectroscopic properties, and applications in drug discovery is warranted. Researchers and drug development professionals are encouraged to explore the potential of this compound in their synthetic endeavors, with careful attention to the safety and handling guidelines outlined herein.

References

2-Bromo-3-methylbutanal molecular weight

An In-Depth Technical Guide to 2-Bromo-3-methylbutanal: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aldehyde of significant interest in synthetic organic chemistry. The core focus is an exploration of its fundamental molecular properties, led by its molecular weight, and extending to its synthesis, reactivity, and analytical characterization. As an α-bromoaldehyde, this compound serves as a versatile electrophilic building block, particularly for the construction of more complex molecular architectures relevant to pharmaceutical and fine chemical industries. This document details a robust, high-selectivity synthetic protocol, outlines its key chemical transformations, and provides a framework for its unambiguous spectroscopic identification. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this and similar intermediates.

Core Molecular Profile

A foundational understanding of a reagent begins with its precise molecular and physical properties. These data points are critical for stoichiometric calculations, reaction planning, and analytical interpretation.

Chemical Identity

The compound is systematically named this compound, indicating a four-carbon aldehyde (butanal) with a bromine atom at the alpha-position (carbon 2) and a methyl group at the beta-position (carbon 3).

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₉BrO | [1][2] |

| CAS Number | 64932-36-1 | [1][3] |

| Canonical SMILES | CC(C)C(C=O)Br | [1] |

| InChIKey | PYXPYXVGFLQQIS-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The molecular weight is a cornerstone property, directly impacting all gravimetric and molar-based experimental designs.

| Property | Value | Source |

| Molecular Weight | 165.03 g/mol | [1][2][3] |

| Monoisotopic Mass | 163.98368 Da | [1][4] |

| XLogP3-AA (Lipophilicity) | 1.9 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Polar Surface Area | 17.1 Ų | [1] |

Stereochemistry

The presence of a bromine atom and an isopropyl group on the α-carbon (C2) renders this carbon a chiral center. Therefore, this compound exists as a pair of enantiomers: (2R)-2-bromo-3-methylbutanal and (2S)-2-bromo-3-methylbutanal.[2] Unless a stereoselective synthesis is employed, the compound is typically produced and used as a racemic mixture. The stereochemistry is a critical consideration in drug development, where enantiomers can exhibit vastly different biological activities.

Synthesis and Mechanistic Insights

The preparation of α-bromoaldehydes is a classic but challenging transformation in organic synthesis. The primary difficulties arise from the acid-sensitivity of the aldehyde functional group and the hydrobromic acid (HBr) byproduct, which can catalyze undesirable side reactions like polymerization and aldol condensation.[5]

Mechanistic Pathway: Acid-Catalyzed α-Halogenation

The standard mechanism for α-halogenation of aldehydes and ketones in acidic media proceeds through an enol intermediate.[6][7] The rate-determining step is the acid-catalyzed tautomerization of the aldehyde to its corresponding enol.[7][8] This enol, being electron-rich and nucleophilic, then readily attacks an electrophilic halogen source, such as molecular bromine (Br₂), to yield the α-halogenated product and regenerate the acid catalyst.

Caption: Mechanism of acid-catalyzed α-bromination of an aldehyde.

Recommended Synthetic Protocol: A High-Selectivity Approach

To circumvent the low selectivity and polymerization issues of direct bromination, a more robust and controllable two-step method is recommended.[5] This involves protecting the aldehyde as a dimethyl acetal, performing the bromination on the more stable acetal, and then hydrolyzing it back to the aldehyde. This approach prevents the HBr byproduct from degrading the sensitive aldehyde group.

Caption: Recommended two-step workflow for the synthesis of this compound.

Experimental Protocol (Adapted from[5])

Part A: Acetal Formation

-

To a solution of 3-methylbutanal (1.0 eq) in methanol (2.0 eq), add a catalytic amount of p-toluenesulfonic acid (0.01 eq).

-

Heat the mixture to reflux for 2 hours, monitoring the reaction by GC-MS until the starting aldehyde is consumed.

-

Cool the reaction to room temperature and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-methylbutanal dimethyl acetal.

Part B: Bromination and Hydrolysis

-

Dissolve the crude acetal (1.0 eq) in a suitable solvent like dichloromethane.

-

Cool the solution to 10°C in an ice bath.

-

Add molecular bromine (0.95 eq) dropwise over 2 hours, maintaining the temperature below 15°C. The slow addition is critical for selectivity.

-

After the addition is complete, stir for an additional hour.

-

Carefully add a dilute aqueous acid solution (e.g., 1M HCl) and stir vigorously at room temperature for 1-2 hours to effect hydrolysis.

-

Separate the organic layer, wash sequentially with water, sodium thiosulfate solution (to quench excess bromine), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent.

-

The crude this compound can be purified by vacuum distillation.

Reactivity and Synthetic Utility

The primary value of this compound lies in its designed reactivity, making it a powerful intermediate for building molecular complexity.

Dehydrobromination to α,β-Unsaturated Systems

One of the most valuable transformations of α-bromoaldehydes is their conversion into α,β-unsaturated aldehydes via an E2 elimination pathway.[8][9] This reaction is typically achieved by treatment with a non-nucleophilic, sterically hindered base like pyridine or DBU. The resulting conjugated system is a key structural motif in many natural products and pharmaceuticals.

Caption: Key transformation of this compound to an unsaturated aldehyde.

Nucleophilic Substitution

The carbon atom bearing the bromine is electrophilic and susceptible to S_N2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the α-position, such as azides, cyanides, or thiolates, further expanding its synthetic utility.

Analytical Characterization

Unambiguous structural confirmation is paramount. A combination of mass spectrometry, NMR, and IR spectroscopy provides a self-validating system to confirm the identity and purity of the synthesized product.

| Technique | Expected Observation | Rationale |

| Mass Spectrometry (MS) | Molecular ion peaks at m/z ~164 and ~166 with ~1:1 intensity. | This characteristic isotopic pattern is the definitive signature of a monobrominated compound, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4] |

| ¹H NMR Spectroscopy | Aldehyde proton (CHO) singlet at δ 9.5-9.7 ppm. CHBr proton doublet at δ 4.2-4.5 ppm. Isopropyl CH multiplet and two methyl doublets. | The chemical shifts are highly diagnostic for the specific protons in their electronic environments. The coupling patterns reveal the connectivity of the atoms. |

| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) signal at δ 190-200 ppm. CHBr carbon signal at δ 50-60 ppm. | Confirms the presence of the key aldehyde and bromo-substituted carbon centers. |

| Infrared (IR) Spectroscopy | Strong, sharp C=O stretch at ~1725 cm⁻¹. C-H (aldehyde) stretch near 2720 cm⁻¹ and 2820 cm⁻¹. C-Br stretch at 500-600 cm⁻¹. | These absorption frequencies are characteristic of the aldehyde and alkyl bromide functional groups present in the molecule. |

Relevance in Research and Drug Development

While this compound may not be a final drug product itself, it represents a class of reagents—α-halo carbonyls—that are foundational in medicinal chemistry.

-

Strategic Bromination: The introduction of a bromine atom into a drug candidate is a recognized strategy to enhance binding affinity (via halogen bonding), improve selectivity, or modulate metabolic properties.[10]

-

Versatile Building Block: The dual reactivity (electrophilic aldehyde and electrophilic α-carbon) allows this compound to act as a versatile scaffold. It can be used to synthesize heterocyclic cores or introduce specific side chains in the development of complex molecules like kinase inhibitors.[11]

-

Precursor to High-Value Intermediates: As demonstrated, it is a direct precursor to α,β-unsaturated aldehydes, which are key starting materials for Michael additions and Diels-Alder reactions, enabling the construction of complex ring systems.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is a flammable liquid and vapor.[1] It is also reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted within a certified chemical fume hood.

References

- 1. This compound | C5H9BrO | CID 11105707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-2-bromo-3-methylbutanal | C5H9BrO | CID 86315554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. PubChemLite - this compound (C5H9BrO) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 11. benchchem.com [benchchem.com]

Introduction: The Significance of α-Haloaldehydes in Modern Synthesis

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-methylbutanal

This compound is a member of the α-haloaldehyde family, a class of molecules that serve as highly versatile and valuable chiral building blocks in organic synthesis.[1][2] Due to their inherent chirality and predictable reactivity, these compounds are particularly crucial for the construction of complex, sp³-rich heterocycles and polyketide-derived natural products, which are often the core scaffolds in drug development.[1][2][3][4] However, the synthesis of α-haloaldehydes is not without its challenges. Issues with stability, purification, and the handling of hazardous reagents often complicate their preparation and use.[1][2]

This guide provides an in-depth review of the primary synthetic routes to this compound, focusing on the direct α-bromination of its parent aldehyde, 3-methylbutanal (isovaleraldehyde). We will explore the underlying reaction mechanisms, compare key brominating agents, present detailed experimental protocols, and discuss modern advancements that enhance safety and efficiency.

Core Synthetic Strategy: Acid-Catalyzed α-Bromination

The most direct and common method for synthesizing this compound is the α-bromination of 3-methylbutanal. This reaction proceeds via an acid-catalyzed α-substitution mechanism.[5][6][7]

The Causality of the Mechanism: The Critical Role of the Enol Intermediate

The α-hydrogen of an aldehyde is not inherently reactive towards electrophiles like bromine. Acid catalysis is essential to convert the aldehyde into its more nucleophilic tautomer, the enol. The reaction rate is dependent on the concentration of the aldehyde and the acid catalyst but is independent of the halogen concentration, indicating that the formation of the enol is the slow, rate-determining step.[5][6][7]

The mechanism unfolds in four key stages:

-

Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst (e.g., H⁺). This increases the acidity of the α-hydrogen.

-

Enol Formation (Rate-Determining Step): A weak base (like water or the conjugate base of the acid catalyst) removes the acidic α-hydrogen, leading to the formation of a C=C double bond and creating the enol intermediate.[7]

-

Nucleophilic Attack: The electron-rich π-bond of the enol acts as a nucleophile, attacking the electrophilic bromine (Br₂ or a bromine source like NBS). This forms a new C-Br bond at the α-position and a protonated carbonyl intermediate.[8]

-

Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final α-bromoaldehyde product.[8][9]

Caption: Acid-catalyzed α-bromination mechanism via an enol intermediate.

Methodology I: Direct Bromination with Elemental Bromine (Br₂)

The classic approach involves using elemental bromine, typically dissolved in a solvent like acetic acid.[5][6] While effective, this method presents significant safety and selectivity challenges.

Causality Behind Experimental Choices:

-

Solvent: Acetic acid is often used as it can act as both a solvent and a mild acid catalyst to facilitate enol formation.

-

Challenges: Bromine is highly toxic, corrosive, and volatile.[10] Furthermore, the reaction can be difficult to control, often leading to the formation of a significant amount of the dibrominated byproduct. The hydrogen bromide (HBr) generated in situ further catalyzes the reaction, which can accelerate side reactions.

Continuous Flow Chemistry: A Modern Solution for a Classic Problem

To mitigate the hazards and improve the selectivity of using Br₂, modern organic process research has turned to continuous flow chemistry. Flow systems allow for precise control over reaction time, temperature, and stoichiometry, which significantly enhances the mono/di-bromination selectivity.[10] This approach also minimizes the volume of hazardous material being handled at any given moment, making the process inherently safer.[10]

Experimental Protocol: α-Bromination using Bromine in a Flow System

(This protocol is adapted from methodologies described for continuous flow bromination of aldehydes)[10]

-

System Setup: A continuous flow system is assembled using two syringe pumps, a T-mixer, a temperature-controlled reactor coil, and a back-pressure regulator.

-

Reagent Preparation:

-

Solution A: Prepare a solution of 3-methylbutanal in an appropriate organic solvent (e.g., dichloromethane or acetic acid).

-

Solution B: Prepare a solution of bromine (Br₂) of equivalent molarity in the same solvent.

-

-

Reaction Execution:

-

Pump Solution A and Solution B at controlled flow rates into the T-mixer.

-

The combined stream flows through the reactor coil, which is maintained at a specific temperature (e.g., 0-25 °C) to control the reaction rate. The residence time in the coil is precisely controlled by the flow rate and coil volume (e.g., 3 minutes).[10]

-

The output from the reactor passes through the back-pressure regulator and is collected in a flask containing a quenching agent (e.g., sodium thiosulfate solution) to neutralize any unreacted bromine.

-

-

Work-up and Purification:

-

The collected reaction mixture is transferred to a separatory funnel. The organic layer is washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Due to the inherent instability of α-bromoaldehydes, purification is often challenging. Flash column chromatography on silica gel is a common method, but care must be taken to avoid decomposition. In many cases, the crude product is used immediately in the next synthetic step.[1][2]

-

Methodology II: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used alternative to elemental bromine for α-bromination.[11] It is a crystalline solid that is safer and easier to handle than liquid bromine.[12]

Causality Behind Experimental Choices:

-

Reagent Choice: NBS provides a slow, controlled source of electrophilic bromine, which can help to minimize over-bromination compared to Br₂.[13] It is particularly favored in organocatalytic systems.

-

Catalyst: An acid catalyst is still required to promote enol formation. In enantioselective variants, a chiral amine catalyst (e.g., a diphenylpyrrolidine derivative) is used.[14]

-

Challenges & Solutions: Despite its advantages, using NBS for aldehyde bromination can still result in low yields and side reactions, such as the bromination of the catalyst itself.[13] Recent studies have shown that these limitations can be overcome by using specific solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and slowly adding the NBS to the reaction mixture. Slow addition maintains a low concentration of NBS, which reduces dibromination and favors the desired reaction pathway.[13]

Experimental Protocol: Organocatalytic α-Bromination using NBS

(This protocol is a generalized representation based on modern organocatalytic methods)[13][15]

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the solvent (e.g., HFIP or CH₂Cl₂).

-

Addition of Reagents: Add the chiral amine catalyst (e.g., 2-10 mol%) and 3-methylbutanal (1.0 equivalent). Stir the solution at the desired temperature (e.g., 0 °C or room temperature).

-

Slow Addition of NBS: Dissolve N-Bromosuccinimide (NBS, ~1.0-1.2 equivalents) in the reaction solvent. Add the NBS solution dropwise to the reaction mixture over a period of 1-4 hours using a syringe pump. This slow addition is critical to prevent side reactions.[13]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹H NMR analysis.

-

Work-up and Purification:

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel.

-

Caption: Experimental workflow for the synthesis of this compound using NBS.

Data Summary and Method Comparison

| Feature | Direct Bromination (Br₂) | N-Bromosuccinimide (NBS) |

| Bromine Source | Elemental Bromine (liquid) | Solid, crystalline reagent |

| Handling Safety | Low (toxic, corrosive, volatile)[10] | High (safer, easier to handle)[12] |

| Typical Conditions | Acidic solvent (e.g., Acetic Acid) | Acid or Organocatalyst, various solvents |

| Selectivity | Lower (risk of dibromination) | Higher, especially with slow addition[13] |

| Process Control | Difficult in batch; excellent in flow[10] | Good control, amenable to slow addition |

| Key Advantage | Atom economical, straightforward | Safety, selectivity, compatibility with catalysis |

| Key Disadvantage | Hazardous reagent, poor selectivity | Potential for side reactions without optimization |

Conclusion and Field-Proven Insights

The synthesis of this compound, a representative α-bromoaldehyde, is most directly achieved through the acid-catalyzed bromination of 3-methylbutanal. For researchers and drug development professionals, the choice of methodology hinges on a balance of safety, scale, and desired selectivity.

-

For Safety and Selectivity: The use of N-Bromosuccinimide (NBS) is the superior choice for lab-scale synthesis. The key to success lies in the controlled, slow addition of the reagent to mitigate side reactions and catalyst deactivation, a technique that has proven effective in recent literature.[13]

-

For Process Scale-Up: While elemental bromine is hazardous, its use in a continuous flow system transforms the process into a safer, highly efficient, and scalable method with excellent control over selectivity.[10]

Ultimately, the instability of the final product remains a critical consideration.[1][2] Best practices dictate that this compound should be purified with care and either used immediately in subsequent reactions or stored under inert conditions at low temperatures to prevent decomposition.

References

- 1. A convenient synthesis of enantioenriched α-haloaldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. A convenient synthesis of enantioenriched α-haloaldehydes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01415H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. α-Haloaldehydes: versatile building blocks for natural product synthesis. | Semantic Scholar [semanticscholar.org]

- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 12. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Organocatalytic asymmetric alpha-bromination of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Reactivity of 2-Bromo-3-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Bromo-3-methylbutanal is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its reactivity is characterized by the interplay between the electrophilic aldehyde carbonyl group and the adjacent carbon bearing a labile bromine atom. This guide provides a comprehensive technical overview of the stability and reactivity of this compound, offering insights into its handling, storage, and synthetic applications. Mechanistic principles are discussed in detail, supported by experimental considerations to empower researchers in leveraging the unique chemical properties of this compound.

Introduction: The Synthetic Potential of a Bifunctional Aldehyde

This compound, with the chemical formula C₅H₉BrO, is a halogenated aldehyde that serves as a valuable building block in organic chemistry.[1][2] Its structure, featuring a stereocenter at the α-carbon, an electrophilic aldehyde, and a bromine atom acting as a good leaving group, allows for a diverse range of chemical transformations. This unique combination of functional groups makes it a precursor for various molecular scaffolds, including substituted alcohols, alkenes, and heterocyclic systems. Understanding the delicate balance of its stability and the nuances of its reactivity is paramount for its effective utilization in multi-step synthetic campaigns.

Physicochemical Properties and Safety Considerations

A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and for predicting its behavior in different reaction media.

| Property | Value | Source |

| Molecular Formula | C₅H₉BrO | PubChem[1] |

| Molecular Weight | 165.03 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 64932-36-1 | PubChem[1] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons) |

Safety Profile: this compound is classified as a flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Handling and Storage Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.[1]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Incompatible with strong oxidizing agents and strong bases.

Chemical Stability and Degradation Pathways

The stability of this compound is a critical consideration for its storage and use in synthesis. As an α-bromo aldehyde, it is susceptible to several degradation pathways.

Thermal and Photolytic Instability

Susceptibility to Polymerization

A significant challenge in the synthesis and handling of α-bromoaldehydes is their propensity to polymerize.[3] This can be initiated by acidic impurities, such as hydrobromic acid (HBr) which can form in situ. The polymerization is thought to proceed via an acid-catalyzed aldol-type condensation or other complex pathways. To mitigate this, it is crucial to handle the compound in a neutral or slightly acidic environment and to purify it from any acidic byproducts.

Hydrolysis

Under aqueous conditions, particularly with acid or base catalysis, this compound can undergo hydrolysis. This reaction proceeds via nucleophilic substitution of the bromine atom by water or hydroxide. The mechanism of this process is highly dependent on the reaction conditions.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the carbon-bromine bond.

Reactions at the Carbonyl Group

The aldehyde functionality is a prime site for nucleophilic attack, leading to a variety of valuable transformations.

The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithiums (RLi), to the carbonyl group provides a powerful method for the formation of new carbon-carbon bonds and the synthesis of secondary alcohols.

Caption: Grignard reaction with this compound.

Experimental Protocol: General Procedure for Grignard Reaction

-

To a solution of this compound in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add the Grignard reagent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting secondary alcohol by column chromatography.

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of the aldehyde group into a carbon-carbon double bond with high regioselectivity.[4][5][6][7] The reaction with a phosphonium ylide can be used to introduce a variety of substituents.

Caption: Wittig olefination of this compound.

Reactions at the α-Carbon

The presence of a bromine atom at the α-position to the carbonyl group makes this carbon susceptible to nucleophilic substitution and elimination reactions.

This compound can undergo nucleophilic substitution, where the bromine atom is displaced by a nucleophile. The mechanism, either Sₙ1 or Sₙ2, is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

-

Sₙ2 Pathway: Strong, unhindered nucleophiles in polar aprotic solvents will favor a direct backside attack, leading to an inversion of stereochemistry at the α-carbon.

-

Sₙ1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed through a carbocation intermediate. For the analogous compound, 2-bromo-3-methylbutane, hydrolysis via an Sₙ1 mechanism is known to involve a hydride shift to form a more stable tertiary carbocation, leading to a rearranged product.[3][8][9][10][11] A similar rearrangement is plausible for this compound.

Caption: Plausible Sₙ1 hydrolysis with carbocation rearrangement.

Treatment of this compound with a strong, sterically hindered base can promote an E2 elimination reaction to form an α,β-unsaturated aldehyde. The use of a bulky base is crucial to disfavor the competing Sₙ2 reaction.

Caption: E2 elimination to form an α,β-unsaturated aldehyde.

Summary of Key Reactions and Conditions

| Reaction Type | Reagents and Conditions | Product Type | Mechanistic Considerations |

| Grignard Reaction | 1. RMgX, Et₂O, 0 °C to r.t. 2. H₃O⁺ | Secondary Alcohol | Nucleophilic addition to the carbonyl. |

| Wittig Reaction | Ph₃P=CHR, THF | Alkene | Olefination of the aldehyde. |

| Sₙ2 Substitution | Strong, unhindered nucleophile (e.g., NaN₃, NaCN), polar aprotic solvent (e.g., DMF, DMSO) | Substituted Aldehyde | Inversion of stereochemistry. |

| Sₙ1 Substitution/Hydrolysis | Weak nucleophile (e.g., H₂O, ROH), polar protic solvent | Rearranged Alcohol/Ether | Potential for carbocation rearrangement (hydride shift). |

| E2 Elimination | Strong, bulky base (e.g., t-BuOK), THF | α,β-Unsaturated Aldehyde | Favored by sterically hindered bases. |

Conclusion

This compound is a reactive and versatile synthetic intermediate. Its stability is a key consideration, with a notable tendency to polymerize, particularly in the presence of acid. The compound's reactivity is characterized by the electrophilicity of both the aldehyde carbonyl and the α-carbon. By carefully selecting reaction conditions, chemists can selectively target either functional group to achieve a wide array of synthetic transformations. A thorough understanding of the mechanistic pathways, including the potential for carbocation rearrangements in Sₙ1 reactions, is crucial for predicting and controlling the outcomes of its reactions. This guide provides a framework for researchers to harness the synthetic potential of this compound while mitigating its inherent instability.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. PubChemLite - this compound (C5H9BrO) [pubchemlite.lcsb.uni.lu]

- 3. How does the S_N 1 mechanism for the hydrolysis of 2-bromo-3-methylbutane.. [askfilo.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The hydrolysis of 2bromo3methyl butane by SN1 mechanism class 12 chemistry CBSE [vedantu.com]

- 9. brainly.com [brainly.com]

- 10. The hydrolysis of 2-bromo-3-methylbutane by `S_(N^(1))` mechanism gives mainly: [allen.in]

- 11. sarthaks.com [sarthaks.com]

2-Bromo-3-methylbutanal structural analogs and derivatives

An In-depth Technical Guide to 2-Bromo-3-methylbutanal: Core Chemistry, Structural Analogs, and Synthetic Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile and reactive intermediate in organic synthesis. We will explore its fundamental properties, the mechanistic intricacies of its synthesis, and the landscape of its structural analogs and derivatives. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this class of compounds.

Core Compound Profile: this compound

This compound, an α-bromoaldehyde, is a valuable building block whose utility stems from its two reactive centers: the electrophilic aldehyde carbon and the carbon bearing the bromine atom, which is susceptible to both nucleophilic substitution and elimination.

Chemical and Physical Properties

A summary of the key physicochemical properties of the parent compound is presented below. This data is essential for planning reactions, purification, and safe handling.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 64932-36-1 | PubChem[1] |

| Molecular Formula | C₅H₉BrO | PubChem[1] |

| Molecular Weight | 165.03 g/mol | PubChem[1] |

| SMILES | CC(C)C(C=O)Br | PubChem[1] |

| InChIKey | PYXPYXVGFLQQIS-UHFFFAOYSA-N | PubChem[1] |

Safety and Handling

This compound and related α-haloaldehydes are hazardous compounds that must be handled with appropriate precautions.

-

Hazards: These compounds are typically flammable liquids and vapors.[1] They are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves, and flame-retardant protective clothing.[2][3] All work should be conducted in a well-ventilated fume hood.[4]

-

Storage and Incompatibilities: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][5] Keep containers tightly closed.[2][5] These compounds are incompatible with strong oxidizing agents.[3]

Synthesis of this compound and Analogs: A Mechanistic Perspective

The primary route to this compound is the α-bromination of its parent aldehyde, isovaleraldehyde (3-methylbutanal). Understanding the mechanism is key to controlling the reaction and maximizing yield.

Acid-Catalyzed α-Bromination

The halogenation of aldehydes and ketones at the α-position in an acidic medium proceeds through an enol intermediate.[6][7] The reaction rate is dependent on the concentration of the aldehyde and the acid catalyst but is independent of the halogen concentration, indicating that the rate-determining step is the formation of the enol.[8][9]

The mechanism involves three key stages:

-

Protonation: The carbonyl oxygen is protonated by the acid catalyst, making the α-proton more acidic.

-

Enol Formation (Rate-Determining Step): A weak base (e.g., water or the conjugate base of the acid catalyst) removes an α-proton to form the enol tautomer.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂) to form the α-brominated product and regenerate the acid catalyst.[6][10]

Caption: Acid-catalyzed α-bromination mechanism via an enol intermediate.

Challenges and Optimized Methodologies

Direct bromination with liquid bromine can suffer from low selectivity. The hydrobromic acid (HBr) generated in situ can catalyze polymerization and other side reactions, rarely allowing selectivity to exceed 60%.[11] To overcome these issues, several strategies have been developed:

-

N-Bromosuccinimide (NBS): Using NBS as the brominating agent is a preferred method as it avoids the generation of high concentrations of HBr.[11][12] Slow addition of NBS can further reduce dibromination and other side reactions.[12]

-

Continuous Flow Chemistry: Modern flow chemistry protocols offer superior control over reaction time, temperature, and stoichiometry. This technique significantly improves reaction efficiency and mono/dibromination selectivity for a wide range of aldehydes.[13]

Structural Analogs: Expanding the Chemical Space

Structural analogs of this compound are compounds that retain the core α-bromoaldehyde functionality but differ in the substitution pattern of the alkyl chain. These analogs are crucial for structure-activity relationship (SAR) studies in drug discovery.

| Compound Name | CAS Number | Molecular Formula | Structure (SMILES) |

| 2-Bromo-3,3-dimethylbutanal | 30263-73-1 | C₆H₁₁BrO | CC(C)(C)C(C=O)Br[14] |

| 2-Bromo-3-methylpentanal | 1378689-81-6 | C₆H₁₁BrO | CCC(C)C(C=O)Br[15] |

| α-Bromobutyraldehyde | N/A | C₄H₇BrO | CCC(C=O)Br[11] |

| α-Bromoheptaldehyde | N/A | C₇H₁₃BrO | CCCCCC(C=O)Br[11] |

Key Derivatives and Their Synthetic Pathways

The dual reactivity of this compound allows for the synthesis of a diverse range of derivatives, which serve as important intermediates for more complex molecules.

Oxidation to Carboxylic Acids and Esters

The aldehyde group can be readily oxidized to a carboxylic acid, yielding 2-bromo-3-methylbutyric acid [16][17]. This acid can be further converted to its corresponding acyl bromide and subsequently esterified.

Protocol: Synthesis of Ethyl 2-bromo-3-methylbutanoate [18]

This protocol outlines the esterification of 2-bromo-3-methylbutanoyl bromide, which is derived from the parent aldehyde.

-

Preparation: To a flask containing crude 2-bromo-3-methylbutanoyl bromide, slowly add anhydrous ethyl alcohol (approx. 5 molar equivalents) with constant stirring.

-

Reaction: The esterification is highly exothermic. Control the temperature with an ice bath as needed.

-

Workup: After the reaction subsides and the mixture has cooled, add 500 mL of water. The ester will separate as a heavy oil.

-

Purification: Wash the separated oil twice with a 5% sodium carbonate solution and twice with water. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Purify the final product, ethyl 2-bromo-3-methylbutanoate, by distillation. The expected yield is approximately 80%.

Reactions at the α-Carbon: Substitution and Elimination

The carbon-bromine bond is the site of significant reactivity, often governed by carbocation stability.

-

Hydrolysis (Sₙ1 Mechanism): The hydrolysis of related secondary α-bromoalkanes, such as 2-bromo-3-methylbutane, proceeds via an Sₙ1 mechanism. Critically, this reaction does not yield the direct substitution product (3-methyl-2-butanol). Instead, the initially formed secondary carbocation undergoes a rapid 1,2-hydride shift to form a more stable tertiary carbocation. Subsequent attack by water leads exclusively to the rearranged product, 2-methyl-2-butanol.[19][20] This tendency for rearrangement is a key predictive tool for the reactivity of these substrates.

Caption: Sₙ1 hydrolysis pathway involving carbocation rearrangement.

-

Dehydrobromination: α-Bromoaldehydes are excellent precursors for α,β-unsaturated aldehydes. Treatment with a non-nucleophilic, sterically hindered base like pyridine induces an E2 elimination of HBr, creating a conjugated carbon-carbon double bond.[6][8]

Applications in Drug Discovery and Fine Chemicals

The synthetic versatility of α-bromoaldehydes makes them indispensable in various fields.

-

Pharmaceutical Intermediates: They are key starting materials for heterocyclic scaffolds. For instance, a two-step flow synthesis of 2-aminothiazoles, a core motif in many biologically active molecules, begins with the α-bromination of an aldehyde.[13] This pathway has been applied to the synthesis of specific drug candidates, including a Hep3B inhibitor.[13]

-

Agrochemicals: The broader class of organobromine compounds, derived from intermediates like 2-bromo-3-methylbutane, are used in the preparation of insecticides and rodenticides.[21]

-

Fine Chemicals: As reactive intermediates, they are widely used to introduce specific functional groups into complex organic molecules.[11]

Caption: Synthetic workflow from parent aldehyde to diverse derivatives and applications.

Conclusion

This compound and its analogs represent a class of powerful synthetic intermediates. A thorough understanding of their synthesis, particularly the mechanistic nuances that govern selectivity, and their subsequent reactions, such as the propensity for carbocation rearrangement, is critical for their effective use. The continued development of synthetic methodologies, including flow chemistry, promises to further enhance the utility of these compounds in the rapid and efficient construction of complex molecules for the pharmaceutical and chemical industries.

References

- 1. This compound | C5H9BrO | CID 11105707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 30263-73-1|2-Bromo-3,3-dimethylbutanal|BLD Pharm [bldpharm.com]

- 15. 2-Bromo-3-methylpentanal | C6H11BrO | CID 21265467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Bromo-3-methylbutyric acid CAS#: 565-74-2 [m.chemicalbook.com]

- 17. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]

- 18. prepchem.com [prepchem.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. 2-BROMO-3-METHYLBUTANE|lookchem [lookchem.com]

discovery and history of 2-Bromo-3-methylbutanal

An In-Depth Technical Guide to the Synthesis, Properties, and Historical Context of 2-Bromo-3-methylbutanal

Abstract

This compound is an α-halo aldehyde, a class of organic compounds recognized for their high reactivity and significant utility as versatile intermediates in synthetic chemistry. While the discovery of this specific molecule is not attributable to a singular breakthrough event, its existence and preparation are the direct results of foundational research into the reactivity of carbonyl compounds dating back to the early 20th century. This guide provides a comprehensive overview of the historical context of its synthesis, rooted in the elucidation of the α-halogenation mechanism, its physicochemical properties, detailed synthetic protocols, and its applications as a reactive building block. The content is structured for researchers, scientists, and drug development professionals, emphasizing the causal relationship between reaction mechanisms and experimental design.

A Historical Perspective: The Genesis of α-Halo Carbonyls

The story of this compound is intrinsically linked to the broader history of α-halo ketones and aldehydes, which were first described in the late 18th century and have been pillars of synthetic strategy for over a century.[1] The critical breakthrough in understanding their formation came from the pioneering work of British chemist Arthur Lapworth in the early 1900s.

Lapworth's mechanistic investigations into the halogenation of acetone revealed that the reaction rate was first-order with respect to the ketone and the acid catalyst but, crucially, was independent of the halogen's concentration (whether chlorine, bromine, or iodine).[2] This observation led him to propose that the reaction's rate-determining step was not the halogenation itself, but the conversion of the ketone into a more reactive intermediate. He correctly identified this intermediate as the enol tautomer.[2] This discovery established the fundamental mechanism for the acid-catalyzed α-halogenation of aldehydes and ketones, a process that remains a cornerstone of organic chemistry and is the primary conceptual framework for the synthesis of compounds like this compound.

dot

Caption: Logical diagram illustrating Arthur Lapworth's foundational discovery.

Physicochemical and Safety Profile

This compound is a halogenated derivative of isovaleraldehyde. Its key properties are summarized below, based on data compiled in the PubChem database.[3][4]

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 64932-36-1 | [3] |

| Molecular Formula | C₅H₉BrO | [3] |

| Molecular Weight | 165.03 g/mol | [3] |

| Canonical SMILES | CC(C)C(C=O)Br | [3] |

| InChIKey | PYXPYXVGFLQQIS-UHFFFAOYSA-N | [3] |

| Predicted XLogP3 | 1.9 | [5] |

| Physical State | Flammable liquid and vapor | [3] |

GHS Hazard Classification: According to notifications provided to the European Chemicals Agency (ECHA), this compound is classified as:

-

Flammable Liquid (Category 3): Flammable liquid and vapor.[3]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3]

Due to these hazards, handling should occur in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemically resistant gloves.

Core Synthesis Methodologies

The synthesis of this compound relies on the principles of α-halogenation established over a century ago.

The Foundational Pathway: Acid-Catalyzed α-Bromination

The most direct method for preparing this compound is the acid-catalyzed bromination of its parent aldehyde, 3-methylbutanal. The reaction proceeds through the formation of a nucleophilic enol intermediate, which then attacks molecular bromine.[2]

dot

Caption: Mechanism of acid-catalyzed α-bromination of 3-methylbutanal.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for α-bromination.[2]

Materials:

-

3-methylbutanal

-

Molecular Bromine (Br₂)

-

Glacial Acetic Acid (solvent)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium Chloride (NaCl), saturated aqueous solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylbutanal (1.0 eq) in glacial acetic acid (2-3 volumes).

-

Rationale: Acetic acid serves as a polar protic solvent that can also act as the acid catalyst to facilitate enol formation.

-

-

Bromine Addition:

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Rationale: The reaction is exothermic. Slow, cooled addition prevents overheating, which can lead to side reactions like polybromination or degradation. The reddish-brown color of bromine should fade as it is consumed.

-

-

Reaction Completion:

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the bromine color has fully discharged.

-

Rationale: Allowing the reaction to proceed to completion at room temperature ensures full conversion of the starting material.

-

-

Aqueous Workup:

-

Pour the reaction mixture into a separatory funnel containing cold water (5 volumes). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Combine the organic extracts and wash sequentially with:

-

Saturated sodium bicarbonate solution (to neutralize excess acetic acid).

-

Water.

-

Saturated sodium chloride solution (brine, to reduce the solubility of organic material in the aqueous phase).

-

-

Rationale: This multi-step washing process removes the acid catalyst, unreacted bromine (if any), and water-soluble byproducts, isolating the crude product in the organic phase.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Rationale: Removal of residual water is crucial before purification to prevent hydrolysis of the product.

-

-

Purification:

-

Purify the resulting crude oil by vacuum distillation to yield pure this compound.

-

Rationale: As an aldehyde, the product is susceptible to oxidation and polymerization at high temperatures. Vacuum distillation allows for purification at a lower temperature, preserving the integrity of the molecule.

-

Reactivity and Synthetic Utility

This compound is a valuable synthetic intermediate due to the presence of two distinct reactive sites: the electrophilic carbon bearing the bromine atom and the carbonyl group. This dual reactivity allows it to serve as a versatile building block for more complex molecular architectures.

-

Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, cyanides) via an Sₙ2 mechanism. This allows for the direct introduction of new functional groups at the α-position.

-

Elimination Reactions: Treatment with a non-nucleophilic base (e.g., pyridine) can induce dehydrobromination to form the corresponding α,β-unsaturated aldehyde, 3-methyl-2-butenal.[2] These unsaturated systems are key precursors in Michael additions and Diels-Alder reactions.

-

Carbonyl Chemistry: The aldehyde functional group can undergo standard carbonyl reactions, such as Wittig reactions, Grignard additions, and reductive amination, providing another axis for molecular elaboration.

The strategic use of this compound allows for the controlled, stepwise construction of complex organic molecules, making it relevant in fields from fine chemicals to potential pharmaceutical intermediates.[6][7]

dot

Caption: Synthetic utility of this compound as a chemical intermediate.

Conclusion and Future Outlook

This compound, while not a compound of landmark historical fame, perfectly embodies the power of fundamental mechanistic understanding in organic chemistry. Its synthesis and reactivity are direct applications of principles discovered over a century ago, yet its utility as a synthetic building block persists. The ongoing development of new synthetic methods for α-haloaldehydes, including asymmetric approaches, underscores their continued importance.[8] For researchers in drug development and materials science, compounds like this compound remain essential tools, offering a reliable entry point for the construction of novel and functionally complex molecules.

References

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C5H9BrO | CID 11105707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C5H9BrO) [pubchemlite.lcsb.uni.lu]

- 5. (2R)-2-bromo-3-methylbutanal | C5H9BrO | CID 86315554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. innospk.com [innospk.com]

- 8. researchgate.net [researchgate.net]

A-Z Guide to the Theoretical Chemistry of 2-Bromo-3-methylbutanal: From Conformation to Reactivity

Abstract

2-Bromo-3-methylbutanal is a chiral α-bromoaldehyde, a class of compounds recognized for its utility as a versatile synthetic intermediate in the development of complex organic molecules and pharmaceuticals.[1][2] The presence of a stereocenter and reactive carbonyl and C-Br bonds imparts a rich chemical profile that is highly dependent on its three-dimensional structure and electronic properties. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. We delineate robust, field-proven protocols for conformational analysis, prediction of spectroscopic signatures (IR, Raman, NMR), and the elucidation of electronic characteristics to forecast reactivity. This document is intended to serve as a self-validating roadmap for researchers, enabling a deep, predictive understanding of this molecule's behavior at the quantum mechanical level.

Introduction: The "Why" of a Theoretical Approach

Understanding a molecule like this compound (C₅H₉BrO) requires more than just knowing its 2D structure. Its chemical behavior is governed by the subtle interplay of steric and electronic effects dictated by its 3D shape. Theoretical chemistry provides a powerful lens to probe these characteristics in silico, offering insights that can guide and rationalize experimental work.

Key questions we can answer computationally include:

-

What is the most stable three-dimensional shape (conformation) of the molecule?

-

How do different spatial arrangements of its atoms influence its energy and properties?

-

What would its characteristic spectroscopic fingerprints (NMR, IR) look like, and how can we assign them?

-

Where are the electron-rich and electron-poor regions, and how do they dictate the molecule's reactivity towards other chemical species?[3]

This guide will walk through the necessary computational workflows to answer these questions, establishing a foundational understanding of this compound for applications in synthesis and drug design.

Part I: Conformational Landscape Analysis

The molecule's flexibility, primarily around the C2-C3 bond, means it exists as a dynamic ensemble of different shapes, or conformers. Identifying the most stable (lowest energy) conformers is paramount, as these are the most populated and thus most relevant structures in a chemical reaction.[4][5]

Causality Behind the Method

We employ a two-step "scan-and-refine" protocol. A rapid, low-cost scan of the potential energy surface (PES) identifies all potential energy minima. These candidate structures are then subjected to a more accurate, high-level calculation to refine their geometries and energies, ensuring a reliable prediction of the global minimum and relative stabilities of other important conformers.[6]

Protocol 1: Potential Energy Surface (PES) Scan & Conformer Refinement

-

Initial Optimization: Perform a geometry optimization of this compound using a baseline level of theory, such as the B3LYP functional with a 6-31G(d) basis set.

-

Dihedral Scan: Identify the C(O)-C2-C3-C(H) dihedral angle for rotation. Initiate a relaxed PES scan, rotating this bond in 15° increments. At each step, the rest of the molecule's geometry is optimized.

-

Identify Minima: Plot the relative energy versus the dihedral angle. The "valleys" in this plot correspond to stable conformers (staggered arrangements), while the "peaks" are transition states (eclipsed arrangements).

-

Refined Optimization & Energetics:

-

Extract the geometries for each unique energy minimum identified in the scan.

-

Perform a full geometry optimization and frequency calculation for each conformer using a higher level of theory, such as B3LYP/6-311++G(d,p) , which provides a more accurate description of electronic structure and weak interactions.

-

The absence of imaginary frequencies confirms that each structure is a true minimum.

-

-

Thermodynamic Analysis: From the frequency calculations, extract the zero-point vibrational energies (ZPVE), thermal enthalpies, and Gibbs free energies. Calculate the relative Gibbs free energies (ΔG) to determine the most stable conformer under standard conditions.

Data Presentation: Predicted Conformational Energies

| Conformer | Dihedral Angle (O=C-C-H) | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| I (Anti) | ~180° | 0.00 | 0.00 |

| II (Gauche) | ~60° | Calculated Value | Calculated Value |

| III (Gauche) | ~300° (-60°) | Calculated Value | Calculated Value |

| Note: Values are placeholders for actual computational output. The anti-conformer, with the bulky bromine and isopropyl groups farthest apart, is predicted to be the most stable. |

Visualization: Newman Projections of Key Conformers

This diagram illustrates the staggered conformers when viewing down the C2-C3 bond.

References

- 1. Synthetic Access to Aromatic α-Haloketones | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]

- 4. mdpi.com [mdpi.com]

- 5. Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-3-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylbutanal is a halogenated aldehyde of significant interest in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures. Its utility in the pharmaceutical and agrochemical industries is predicated on the reactivity of its aldehyde and alkyl bromide functionalities. However, the very features that make it a valuable synthetic intermediate also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and hazards associated with this compound, offering field-proven insights and detailed protocols to ensure its safe handling and use in a research and development setting.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is paramount to anticipating its behavior and implementing appropriate safety measures.

| Property | Value | Source |

| Molecular Formula | C₅H₉BrO | PubChem[1][2] |

| Molecular Weight | 165.03 g/mol | PubChem[1][2] |

| Appearance | Data not available; likely a liquid | |

| Boiling Point | Data not available | |

| Flash Point | Data not available; expected to be flammable | |

| Density | Data not available |

Note: Specific experimental data for this compound is limited. Properties are inferred based on its structure and data from similar compounds.

GHS Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified as follows:

Signal Word: Warning [1]

Pictograms:

| Pictogram | Hazard Class |

| Flame | Flammable liquids |

| Exclamation Mark | Skin corrosion/irritation, Serious eye damage/eye irritation, Specific target organ toxicity — single exposure; Respiratory tract irritation |

Hazard Statements (H-Statements): [1]

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is crucial for safe handling. The following are based on the identified hazards and are consistent with safety data sheets for structurally similar compounds[3][4]:

-

Prevention:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][4]

-

P240: Ground and bond container and receiving equipment.[3]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[3]

-

P242: Use non-sparking tools.[3]

-

P243: Take action to prevent static discharges.[3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

-

-

Response:

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.[3]

-

P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

-

Core Safety Directives: A Risk-Based Approach

A proactive and informed approach to safety is essential when working with reactive chemical intermediates. The following directives provide a framework for minimizing risk.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous substances is through the implementation of robust engineering controls.

-